molecular formula C24H20N2O3 B1672386 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione CAS No. 264206-85-1

1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione

Cat. No. B1672386
M. Wt: 384.4 g/mol
InChI Key: HLZMYWLMBBLASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK3987 is a dual agonist of liver X receptor α (LXRα) and LXRβ.1 It recruits steroid receptor coactivator 1 (SRC-1) to LXRα and LXRβ in a ligand-sensing assay (LiSA;  EC50s = 50 and 40 nM, respectively). GSK3987 is 50-fold selective for LXRα and LXRβ over a panel of nuclear receptors and GSK3β (IC50 = >5,000 nM) but does induce ABCA1 expression in a reporter assay using THP-1 cells (EC50 = 80 nM). It inhibits LPS-induced IL-6 secretion in THP-1 macrophages. GSK3987 increases the expression of the sterol regulatory element binding protein 1c (SREBP-1c) and induces triglyceride accumulation in HepG2 cells in a concentration-dependent manner.
Potent and specific liver X receptor (LXR) dual agonist of LXRalpha and LXRbeta
GSK3987 is a potent and specific liver X receptor (LXR) dual agonist of LXRalpha and LXRbeta.

Scientific Research Applications

Synthesis Techniques

One study focused on the synthesis of 1-Benzyl-3-hydroxypyrrolidine-2,5-dione via a melting reaction, demonstrating the methodological advancements in the production of related compounds. This process was optimized to achieve a yield of 68%, indicating the compound's potential for further chemical transformations and applications in synthesizing other complex molecules (Qiu Fei, 2011).

Photochemical Behavior

Research into the photochemical properties of related compounds shows significant findings. One study highlighted the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, suggesting that the presence of certain substituents can influence the photochemical behavior of these compounds. This insight could have implications for designing molecules with specific electronic or optical properties (Jye-Shane Yang et al., 2004).

Structural Analysis

Several studies have been dedicated to understanding the crystal and molecular structures of related compounds, providing valuable information on their chemical behavior and potential for forming stable structures with unique properties. For example, the analysis of inter- and intramolecular hydrogen bonds in certain structures could inform the design of new materials or pharmaceuticals with desired characteristics (M. Małecka et al., 2004).

Potential Bioactive Properties

Although the specific compound "1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione" was not directly linked to bioactive studies in the searched papers, related research indicates interest in the biological and pharmacological applications of similar compounds. For instance, derivatives of dihydropyrrol and maleimide have been studied for their effects on liver and colon health, suggesting that compounds with similar structures could also possess significant bioactive potential (H. Kuznietsova et al., 2013).

properties

IUPAC Name

1-benzyl-3-(4-methoxyanilino)-4-phenylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-29-20-14-12-19(13-15-20)25-22-21(18-10-6-3-7-11-18)23(27)26(24(22)28)16-17-8-4-2-5-9-17/h2-15,25H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZMYWLMBBLASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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